N-[1-(1H-benzimidazol-2-yl)-2-(4-methylphenyl)vinyl]-3-methylbenzamide
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Overview
Description
Benzimidazole is a type of organic compound that is formed from benzene and imidazole. It is an important heterocyclic aromatic organic compound which is associated with a wide range of biological activities and clinical applications .
Molecular Structure Analysis
The benzimidazole group consists of a fused benzene and imidazole ring. The presence of nitrogen atoms in the imidazole ring can allow for various interactions in biological systems .Physical and Chemical Properties Analysis
The physical and chemical properties of a specific benzimidazole derivative would depend on its exact structure. Factors such as solubility, melting point, and reactivity can be influenced by the presence and position of different functional groups .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[(E)-1-(1H-benzimidazol-2-yl)-2-(4-methylphenyl)ethenyl]-3-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O/c1-16-10-12-18(13-11-16)15-22(23-25-20-8-3-4-9-21(20)26-23)27-24(28)19-7-5-6-17(2)14-19/h3-15H,1-2H3,(H,25,26)(H,27,28)/b22-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTGMLEIYULLFNN-PXLXIMEGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=C(C2=NC3=CC=CC=C3N2)NC(=O)C4=CC=CC(=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C(\C2=NC3=CC=CC=C3N2)/NC(=O)C4=CC=CC(=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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